REACTION_CXSMILES
|
[NH2:1][C:2]1[N:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11](OC(OCC)CBr)[CH3:12]>>[Br:10][C:7]1[CH:6]=[C:3]([C:4]#[N:5])[C:2]2[N:9]([CH:11]=[CH:12][N:1]=2)[CH:8]=1
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Name
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|
Quantity
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26 g
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Type
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reactant
|
Smiles
|
NC1=C(C#N)C=C(C=N1)Br
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Name
|
|
Quantity
|
45 mL
|
Type
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reactant
|
Smiles
|
C(C)OC(CBr)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
BrC=1C=C(C=2N(C1)C=CN2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |